molecular formula C27H17Cl2NO3 B13134358 5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid CAS No. 25698-56-0

5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid

Cat. No.: B13134358
CAS No.: 25698-56-0
M. Wt: 474.3 g/mol
InChI Key: OIMNBUIMEWNYHL-UHFFFAOYSA-N
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Description

2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound with a unique structure that combines fluorenyl and biphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of 9H-fluoren-2-ylamine with 4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The fluorenyl moiety can be oxidized to form fluorenone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The dichloro groups on the biphenyl moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid largely depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The fluorenyl moiety can intercalate with DNA, potentially affecting gene expression. The biphenyl moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing protein structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-((9H-Fluoren-9-yl)methoxy)carbonyl]amino)ethoxy)acetic acid
  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid

Uniqueness

2’-((9H-Fluoren-2-yl)carbamoyl)-4,4’-dichloro-[1,1’-biphenyl]-2-carboxylic acid is unique due to the combination of fluorenyl and biphenyl moieties, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

25698-56-0

Molecular Formula

C27H17Cl2NO3

Molecular Weight

474.3 g/mol

IUPAC Name

5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid

InChI

InChI=1S/C27H17Cl2NO3/c28-17-5-8-22(23-9-6-18(29)14-25(23)27(32)33)24(13-17)26(31)30-19-7-10-21-16(12-19)11-15-3-1-2-4-20(15)21/h1-10,12-14H,11H2,(H,30,31)(H,32,33)

InChI Key

OIMNBUIMEWNYHL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)C(=O)O

Origin of Product

United States

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